(3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
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Overview
Description
(3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid is a synthetic compound often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amino acids during peptide synthesis. This compound is particularly valuable in the field of organic chemistry due to its stability and ease of removal under mildly basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Hydroxylation: The protected amino acid undergoes hydroxylation to introduce the hydroxyl group at the 3-position. This can be done using various hydroxylating agents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and hydroxylation reactions.
Automated Systems: Automated systems for adding reagents and controlling reaction conditions to ensure consistency and efficiency.
Purification Units: Industrial purification units such as large-scale chromatography columns or crystallizers are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using a base like piperidine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Piperidine or other bases for deprotection of the Fmoc group.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Formation of carbonyl compounds.
Reduction Products: Deprotected amino acids.
Substitution Products: Amino acids with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry
In chemistry, (3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, peptides synthesized using this compound are used to study protein interactions, enzyme functions, and cellular processes. The stability of the Fmoc group ensures that the peptides remain intact during these studies.
Medicine
In medicine, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents or as models to study disease mechanisms.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for various applications, including pharmaceuticals, cosmetics, and biotechnology.
Mechanism of Action
The primary mechanism of action for (3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under mildly basic conditions, typically using piperidine, to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
(3S)-4-(tert-Butoxycarbonylamino)-3-hydroxybutanoic acid: Uses a tert-butoxycarbonyl (Boc) group instead of Fmoc.
(3S)-4-(Benzyloxycarbonylamino)-3-hydroxybutanoic acid: Uses a benzyloxycarbonyl (Cbz) group instead of Fmoc.
Uniqueness
The uniqueness of (3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid lies in the Fmoc group, which offers several advantages:
Stability: The Fmoc group is stable under acidic conditions, making it suitable for use in various synthetic processes.
Ease of Removal: It can be easily removed under mildly basic conditions, which minimizes the risk of side reactions.
Versatility: The Fmoc group is compatible with a wide range of reagents and conditions, making it a versatile protecting group in peptide synthesis.
This comprehensive overview should provide a solid understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVHFNYDXGWPBX-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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